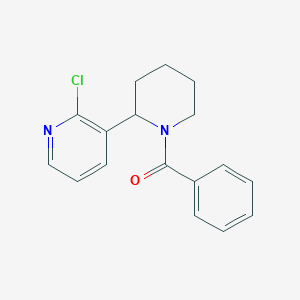
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a chemical compound that features a piperidine ring substituted with a 2-chloropyridin-3-yl group and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2-Chloropyridin-3-yl Group: The piperidine ring is then substituted with a 2-chloropyridin-3-yl group through a nucleophilic substitution reaction.
Attachment of the Phenylmethanone Group: Finally, the phenylmethanone group is attached to the piperidine ring via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts such as Lewis acids may be employed to enhance reaction rates.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(2-(2-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methanone.
Uniqueness
Structural Features: The presence of both the 2-chloropyridin-3-yl and phenylmethanone groups in the same molecule provides unique chemical properties.
Reactivity: The compound’s reactivity profile is distinct due to the combination of functional groups, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[2-(2-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-14(9-6-11-19-16)15-10-4-5-12-20(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2 |
InChI Key |
CXGKPDVNRXGAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


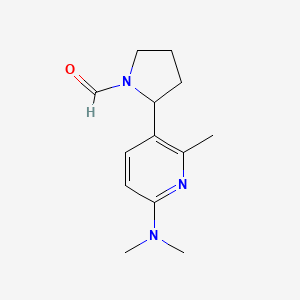
![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)
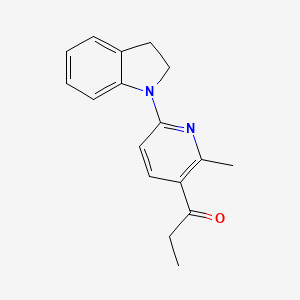





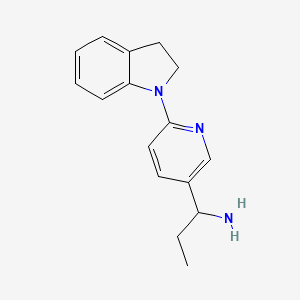
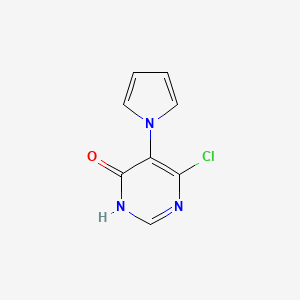

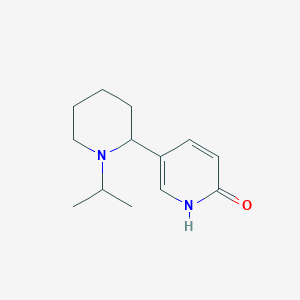
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)

